N-n-Undecylgluconamide
Description
N-n-Undecylgluconamide is a synthetic gluconamide derivative characterized by an n-undecyl (11-carbon) alkyl chain attached to the gluconamide backbone. Structurally, it belongs to the family of alkyl gluconamides, which are amphiphilic molecules with applications in surfactants, drug delivery systems, and biochemical research. The compound’s hydrophilic glucose moiety and hydrophobic alkyl chain enable micelle formation, making it valuable in formulations requiring stable colloidal systems.
Properties
CAS No. |
104883-69-4 |
|---|---|
Molecular Formula |
C17H35NO6 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-undecylhexanamide |
InChI |
InChI=1S/C17H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18-17(24)16(23)15(22)14(21)13(20)12-19/h13-16,19-23H,2-12H2,1H3,(H,18,24)/t13-,14-,15+,16-/m1/s1 |
InChI Key |
SALJKOPFFFXOQN-LVQVYYBASA-N |
SMILES |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Synonyms |
N-n-undecyl-D-gluconamide N-n-undecylgluconamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The primary distinction among alkyl gluconamides lies in their substituent groups:
- N-n-Undecylgluconamide : Features a linear C11 alkyl chain.
- N-hexyl-D-gluconamide (C12H25NO6): Shorter linear C6 alkyl chain (CAS 18375-59-2) .
- N-cyclohexyl-N-methyl-D-gluconamide (C13H25NO6): Bulkier cyclohexyl group and methyl substitution (CAS 93804-57-0) .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Predicted Solubility in Water | Critical Micelle Concentration (CMC)* |
|---|---|---|---|---|---|
| This compound | C17H35NO6 | 349.47 | Linear C11 alkyl | Low | Very Low (<0.1 mM) |
| N-hexyl-D-gluconamide | C12H25NO6 | 279.33 | Linear C6 alkyl | Moderate | ~1–5 mM |
| N-cyclohexyl-N-methyl-D-gluconamide | C13H25NO6 | 291.34 | Cyclohexyl + methyl | Very Low | Not reported |
*CMC values estimated based on alkyl chain length trends.
Functional and Application Comparisons
(a) Surfactant Efficiency
- This compound : The long C11 chain enhances hydrophobicity, reducing CMC and improving micelle stability. This makes it suitable for low-concentration surfactant applications (e.g., detergents, emulsifiers).
- N-hexyl-D-gluconamide : Higher water solubility and moderate CMC favor use in pharmaceutical solubilization or short-term stabilization .
- N-cyclohexyl-N-methyl-D-gluconamide : Steric hindrance from the cyclohexyl group likely limits micelle formation but may improve lipid membrane interaction for drug delivery .
Research Findings and Trends
Alkyl Chain Length vs. Performance
- Longer chains (e.g., C11 in this compound) reduce water solubility but enhance membrane permeability and micelle stability. This is critical for sustained-release drug formulations.
- Shorter chains (e.g., C6 in N-hexyl-D-gluconamide) balance solubility and surfactant activity, ideal for cosmetic or food-grade emulsifiers .
Impact of Substituent Bulkiness
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